Aunp-12

PD-1/PD-L1 blockade Immune checkpoint inhibition T-cell activation

AUNP-12 (NP-12) is a 29-mer peptide antagonist of the PD-1 signaling pathway, exhibiting equipotent antagonism toward PD-L1 and PD-L2. It rescues T-cell proliferation and effector functions in the tumor microenvironment. This peptide is particularly suited for preclinical syngeneic melanoma studies (44% TGI in B16F10 model) and as a scaffold for rapid-clearance PET imaging probes. Choose AUNP-12 for investigations requiring PD-L2 blockade or when antibody modalities are unsuitable.

Molecular Formula C142H226N40O48
Molecular Weight 3261.6 g/mol
CAS No. 1353563-85-5
Cat. No. B605686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAunp-12
CAS1353563-85-5
SynonymsAUNP-12, AUR-012
Molecular FormulaC142H226N40O48
Molecular Weight3261.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C142H226N40O48/c1-12-71(6)110(176-124(213)83(36-22-25-51-143)158-125(214)89(180-152)45-50-108(201)202)137(226)163-85(41-46-102(146)193)118(207)156-73(8)116(205)165-90(38-23-26-52-144)141(230)182-55-29-40-101(182)135(224)155-72(7)114(203)115(204)91(56-69(2)3)166-120(209)86(42-47-103(147)194)164-138(227)113(76(11)192)179-136(225)109(70(4)5)175-123(212)84(39-28-53-153-142(150)151)160-127(216)92(57-77-30-16-13-17-31-77)168-119(208)82(159-128(217)93(58-78-32-18-14-19-33-78)169-133(222)98(66-187)171-121(210)87(43-48-106(197)198)162-132(221)99(67-188)174-140(229)112(75(10)191)177-129(218)95(61-105(149)196)167-117(206)81(145)64-185)37-24-27-54-154-181-96(59-79-34-20-15-21-35-79)130(219)173-97(65-186)131(220)161-88(44-49-107(199)200)122(211)172-100(68-189)134(223)178-111(74(9)190)139(228)170-94(60-104(148)195)126(215)157-80(62-183)63-184/h13-21,30-35,62,69-76,80-101,109-113,154,180-181,184-192H,12,22-29,36-61,63-68,143-145,152H2,1-11H3,(H2,146,193)(H2,147,194)(H2,148,195)(H2,149,196)(H,155,224)(H,156,207)(H,157,215)(H,158,214)(H,159,217)(H,160,216)(H,161,220)(H,162,221)(H,163,226)(H,164,227)(H,165,205)(H,166,209)(H,167,206)(H,168,208)(H,169,222)(H,170,228)(H,171,210)(H,172,211)(H,173,219)(H,174,229)(H,175,212)(H,176,213)(H,177,218)(H,178,223)(H,179,225)(H,197,198)(H,199,200)(H,201,202)(H4,150,151,153)/t71-,72-,73-,74+,75+,76+,80-,81+,82?,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,109+,110+,111+,112+,113+/m1/s1
InChIKeyYQYGGOPUTPQHAY-KIQLFZLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AUNP-12 (CAS 1353563-85-5) Immune Checkpoint Modulator – Procurement Guide for PD-1/PD-L1 Research


AUNP-12 (also known as NP-12, Aurigene-012) is a 29-mer branched peptide antagonist of the programmed cell death-1 (PD-1) signaling pathway [1]. It functions by binding to PD-L1 and PD-L2, thereby blocking their interaction with the PD-1 receptor [2]. This mechanism leads to the rescue of T-cell proliferation and effector functions, which are otherwise suppressed in the tumor microenvironment [3]. As an immune checkpoint modulator, AUNP-12 is primarily utilized in preclinical cancer research and as a scaffold for developing imaging probes, such as [68Ga]Ga-AUNP-12 for PET imaging [4].

Critical Procurement Considerations for AUNP-12: Why Alternative PD-1/PD-L1 Inhibitors Are Not Interchangeable


The PD-1/PD-L1 inhibitor landscape is highly heterogeneous, with significant differences in molecular modality (monoclonal antibody vs. small molecule vs. peptide), binding epitope, pharmacokinetic profile, and functional outcomes. Direct substitution of AUNP-12 with other in-class compounds such as small molecules (e.g., BMS-202, CA-170) or monoclonal antibodies (e.g., pembrolizumab, nivolumab) is not scientifically justified without careful consideration of these parameters. Evidence demonstrates that AUNP-12 exhibits equipotent antagonism toward both PD-L1 and PD-L2 [1], a profile not shared by all competitors. Furthermore, its peptide structure confers a distinct pharmacokinetic profile with rapid renal clearance [2], which is critical for applications like PET imaging where prolonged circulation is undesirable. Conversely, AUNP-12 has shown limited efficacy in certain T-cell reporter assays [3], underscoring that even among PD-1 pathway inhibitors, biological activity is highly context-dependent. These quantitative and functional distinctions mandate a rigorous, evidence-based selection process.

Quantitative Differentiation of AUNP-12: Direct Comparative Evidence for Scientific Selection


Equipotent Antagonism of PD-L1 and PD-L2: A Differentiating Profile vs. Monoclonal Antibodies

AUNP-12 demonstrates equivalent antagonistic potency toward both PD-L1 and PD-L2, a profile that distinguishes it from several clinically used anti-PD-1 antibodies. In direct comparison, AUNP-12 rescues lymphocyte proliferation and effector functions inhibited by PD-L1 and PD-L2 with comparable efficacy [1]. In contrast, the anti-PD-1 antibody nivolumab exhibits differential potency against PD-L1 and PD-L2, with IC50 values of 2.52 nM and 2.59 nM, respectively, as measured by surface plasmon resonance . While the absolute potency differs between assays, the equipotent nature of AUNP-12's antagonism is a notable and potentially advantageous feature for experimental systems where both ligands contribute to immune suppression.

PD-1/PD-L1 blockade Immune checkpoint inhibition T-cell activation

In Vivo Efficacy: AUNP-12 Demonstrates 44% Tumor Growth Inhibition in B16F10 Melanoma Model

AUNP-12 exhibits significant anti-tumor activity in a syngeneic mouse model of melanoma. Subcutaneous administration of AUNP-12 at 5 mg/kg once daily for 14 days resulted in a 44% reduction in tumor growth of B16F10 melanoma cells [1]. Furthermore, the same dosing regimen reduced lung metastasis by greater than 60% in the same model [1]. This level of in vivo efficacy provides a benchmark for comparing AUNP-12 with other preclinical PD-1/PD-L1 inhibitors. For instance, the small molecule BMS-202 demonstrated an IC50 of 15 μM in inhibiting the proliferation of PD-L1-positive SCC-3 cells in vitro, but comparable in vivo tumor growth inhibition data in the same model is not readily available for direct cross-study comparison [2].

Preclinical oncology Tumor growth inhibition Metastasis

Superior Pharmacokinetic Profile for Imaging: Rapid Blood Clearance of [68Ga]Ga-AUNP-12 vs. Antibody-Based Tracers

The peptide structure of AUNP-12 confers a distinct pharmacokinetic advantage when developed as a PET imaging tracer. [68Ga]Ga-AUNP-12 demonstrates rapid clearance from the blood and non-specific organs via renal excretion [1]. This rapid clearance is critical for achieving high-contrast images shortly after injection. In contrast, antibody-based PET tracers (e.g., 89Zr-atezolizumab) exhibit prolonged blood circulation due to their large size, often requiring imaging several days post-injection for optimal contrast [2]. In a first-in-human study, [68Ga]Ga-AUNP-12 provided clear imaging contrast in patients with lung adenocarcinoma and esophageal squamous cell carcinoma, with a tumor-to-muscle ratio of 6.83 ± 0.36 at 60 min post-injection in a preclinical B16F10 model [1].

PET imaging Pharmacokinetics PD-L1 expression

Context-Dependent Activity: Limited Efficacy of AUNP-12 in T-Cell Reporter Assays Highlights Need for Careful Model Selection

A comparative study evaluating 11 small molecule PD-1/PD-L1 inhibitors in a standardized Jurkat-PD-1 reporter cell system revealed that AUNP-12, along with BMS1, BMS202, CA170, and PD-1/PD-L1-IN-9, was ineffective at reversing PD-1-mediated reporter inhibition [1]. In contrast, compounds such as ARB-272572, INCB086550, and Evixapodlin fully reversed inhibition with EC50 values in the low nanomolar range [1]. This finding underscores that AUNP-12's functional activity is highly context-dependent; while it demonstrates potent activity in primary lymphocyte proliferation assays and in vivo models, it fails to activate this specific engineered T-cell reporter system. This is a critical consideration for researchers employing such reporter assays for compound screening or mechanistic studies.

T-cell activation Reporter assays In vitro pharmacology

Potential for Reduced Immunogenicity: Peptide Structure Offers Class-Level Advantage Over Monoclonal Antibodies

As a 29-mer peptide, AUNP-12 belongs to a class of molecules that are generally considered to have lower immunogenic potential compared to large protein therapeutics such as monoclonal antibodies [1]. While direct comparative immunogenicity data for AUNP-12 versus specific antibodies (e.g., pembrolizumab) is not publicly available, the inherent properties of peptide drugs—including smaller size, lack of complex glycosylation, and reduced propensity for anti-drug antibody (ADA) formation—suggest a class-level advantage [1]. This is a significant consideration for research applications where repeated dosing or long-term studies are planned, as ADA development can confound pharmacokinetic and efficacy readouts. It is important to note that this is a class-level inference; direct comparative immunogenicity studies are lacking for AUNP-12.

Immunogenicity Peptide therapeutics Biotherapeutics

Optimal Application Scenarios for AUNP-12 Based on Quantitative Evidence


Preclinical Syngeneic Mouse Models of Melanoma for Tumor Growth Inhibition Studies

Based on demonstrated 44% tumor growth inhibition in the B16F10 model [1], AUNP-12 is an appropriate choice for researchers investigating PD-1/PD-L1 blockade in syngeneic melanoma models. The compound's peptide nature and equipotent PD-L1/PD-L2 antagonism [2] make it particularly relevant for studies where both ligands contribute to immune evasion. The established dosing regimen of 5 mg/kg daily via subcutaneous injection provides a validated starting point for experimental design.

Development of PET Imaging Probes for Non-Invasive PD-L1 Quantification

The rapid renal clearance and favorable biodistribution of [68Ga]Ga-AUNP-12, as demonstrated in preclinical and first-in-human studies [3], position AUNP-12 as an excellent scaffold for developing peptide-based PET tracers. This application is particularly suited for centers with radiochemistry capabilities aiming to create same-day imaging protocols for assessing PD-L1 expression in tumors [3]. The high tumor-to-muscle ratio (6.83 ± 0.36 at 60 min) [3] supports its use in quantitative imaging studies.

In Vitro Studies Using Primary Lymphocyte Proliferation and Effector Function Assays

AUNP-12's potent activity in rescuing lymphocyte proliferation and effector functions inhibited by PD-L1 and PD-L2 [2] makes it a suitable tool for ex vivo or in vitro studies utilizing primary human or mouse immune cells. Researchers should, however, be aware of its limited efficacy in certain engineered T-cell reporter systems [4] and select assays accordingly.

Investigating the Role of PD-L2 in Tumor Immune Evasion

Given AUNP-12's equipotent antagonism of both PD-L1 and PD-L2 [2], it is a valuable tool for dissecting the relative contributions of these two ligands to immune suppression. This is particularly relevant in tumor types where PD-L2 expression is known to be significant or where resistance to anti-PD-1 antibodies may be mediated by PD-L2 upregulation.

Technical Documentation Hub

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